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Compound of Interest

3-methyl-6-phenyl-1,2,4-triazin-
5(4H)-one

Cat. No.: B1417407

Compound Name:

Introduction: The 1,2,4-Triazine Core in Modern
Chemistry

The 1,2,4-triazine ring system represents a class of azaheterocycles that has garnered
significant attention in medicinal and materials chemistry. These structures are considered
"privileged scaffolds" due to their versatile chemical nature and their association with a wide
array of biological activities.[1][2] Derivatives of 1,2,4-triazine have been investigated for their
potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[2][3][4]

This guide focuses on a specific derivative, 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. We
will provide a comprehensive overview of its core chemical and physical properties, proven
synthetic methodologies, spectroscopic signature, and its potential as a foundational molecule
for further chemical exploration, particularly within the context of drug discovery and
development.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological
systems. For 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, these are summarized below.

Compound Identification and Properties
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Property Value Source

3-methyl-6-phenyl-1,2,4-

triazin-5(4H)-one

IUPAC Name

3-methyl-6-phenyl-2,5-dihydro-
Synonyms - [5]
1,2,4-triazin-5-one

CAS Number 36993-94-9 [5]
Molecular Formula C10H9N3O [6]
Molecular Weight 187.20 g/mol [5]
Appearance Solid (typical for this class)

Molecular Structure

The structure features a six-membered triazine ring containing three nitrogen atoms,
substituted with a methyl group at position 3, a phenyl group at position 6, and a ketone at
position 5. The "(4H)" designation indicates the location of the endocyclic proton.

Figure 1: Structure of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one.

Synthesis and Mechanistic Insights
Core Synthetic Strategy

The most prevalent and robust method for synthesizing the 5,6-disubstituted 1,2,4-triazine core
is the condensation reaction between a 1,2-dicarbonyl compound and an appropriate acid
hydrazide.[1] This approach allows for modular construction of the ring system. For the title
compound, this translates to the cyclocondensation of a phenyl-substituted 1,2-dicarbonyl
(phenylglyoxal) with the hydrazide of acetic acid (acetohydrazide).

The causality behind this choice is straightforward:
e Phenylglyoxal provides the C6-phenyl and C5-carbonyl moieties.

o Acetohydrazide provides the N1, N2, and C3-methyl components, along with the N4
nitrogen.
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The reaction proceeds via initial hydrazone formation, followed by an intramolecular cyclization
and dehydration to yield the final triazinone ring.

Experimental Protocol: Synthesis via
Cyclocondensation

This protocol is a representative method adapted from established literature procedures for
1,2,4-triazine synthesis.[1][7]

Step 1: Reagent Preparation

» Dissolve phenylglyoxal monohydrate (1.0 eq) in glacial acetic acid.

 In a separate flask, dissolve acetohydrazide (1.05 eq) in glacial acetic acid.
Step 2: Condensation Reaction

o Slowly add the acetohydrazide solution to the phenylglyoxal solution with stirring at room
temperature.

¢ Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. The progress can be
monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Isolation and Purification

Allow the mixture to cool to room temperature, then pour it over crushed ice with stirring.
e The precipitated solid product is collected by vacuum filtration.

e Wash the crude product with cold water, followed by a small amount of cold ethanol to
remove residual acetic acid and impurities.

o Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the
pure 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one.

Step 4: Validation
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» Confirm the identity and purity of the final product using melting point analysis, NMR, IR, and
mass spectrometry.
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Figure 2: General experimental workflow for synthesis.
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Spectroscopic Characterization

Structural elucidation and confirmation are paramount. The following data represent the
expected spectroscopic characteristics for verifying the successful synthesis of the title
compound.

Technique Expected Characteristics

- Methyl Protons (CHs): A singlet around d 2.0-
2.5 ppm. - Phenyl Protons (CeHs): A multiplet in

1H NMR the aromatic region, & 7.4-8.2 ppm. - Amide
Proton (N-H): A broad singlet, typically downfield
(> & 10 ppm), which is D20 exchangeable.

- Methyl Carbon (CHs): A signal around & 20-25
ppm. - Phenyl Carbons: Multiple signals in the &
125-135 ppm range. - Triazine Ring Carbons:
Signals for C3, C5, and C6 in the & 140-165
ppm range, with the C=0 (C5) being the most

13C NMR

downfield.

- N-H Stretch: A broad band around 3100-3300
cm™1, - C-H Stretch (Aromatic/Aliphatic): Bands
around 2900-3100 cm~1. - C=0 Stretch
(Amide/Ketone): A strong, sharp absorption
around 1650-1700 cm~1. - C=N Stretch:
Absorption around 1550-1600 cm™1,

IR (cm™1)

The molecular ion peak [M]* is expected at m/z
=187. A GC-MS spectrum for this compound is
Mass Spec (MS) publicly available, confirming this molecular
weight.[8] Fragmentation patterns would likely
involve the loss of CO, Nz, and cleavage of the

methyl and phenyl groups.

Reactivity and Potential for Derivatization

The 1,2,4-triazin-5(4H)-one scaffold is rich in chemical handles, making it an excellent starting
point for generating compound libraries for screening.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://spectrabase.com/spectrum/13J9s1UB3B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e N4-Position: The proton on the N4 nitrogen is acidic and can be deprotonated with a suitable
base, allowing for N-alkylation or N-arylation. This is a common strategy to modulate
solubility and biological activity.

o C5-Carbonyl Group: The oxygen of the carbonyl can be thionated to produce the
corresponding 5-thione derivative, which can alter the compound's electronic properties and
hydrogen bonding capacity.[3]

o Methyl Group (C3): While less reactive, the methyl protons can potentially be functionalized
under specific conditions (e.g., radical reactions).

e Phenyl Group (C6): The aromatic ring can undergo electrophilic substitution (nitration,
halogenation), although the electron-withdrawing nature of the triazine ring would make this
challenging and likely direct substitution to the meta-position.

Aromatic
Substitution
/ Thionation
N-Alkylation/
N-Arylation

Click to download full resolution via product page

Figure 3: Key reactive sites for chemical derivatization. (Conceptual diagram)

Relevance in Drug Discovery and Medicinal
Chemistry
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The true value of a scaffold like 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one lies in its proven
utility in generating biologically active molecules. The 1,2,4-triazine core has been integral to
compounds with a wide range of pharmacological effects.[2]

o Anticancer Activity: Numerous 1,2,4-triazine derivatives have demonstrated potent cytotoxic
effects against various cancer cell lines.[4][9][10] The planar, aromatic nature of the core
allows it to participate in 1t-1t stacking and hydrogen bonding interactions with biological
targets like kinases and DNA.

e GPCR Modulation: In a notable example, substituted 1,2,4-triazines were identified as
antagonists for G-protein-coupled receptor 84 (GPR84), a target implicated in inflammatory
diseases.[1] The 5- and 6-aryl substituents were found to be critical for binding.[1]

» Herbicidal and Antiviral Activity: The broader class of 1,2,4-triazines has a long history of use
in agrochemicals and as antiviral agents, highlighting the scaffold's ability to interfere with
fundamental biological processes.[3][11]

The specific substituents of the title compound—a small methyl group and a lipophilic phenyl
group—provide a balanced starting point for drug design. The phenyl group can engage in
hydrophobic or 1t-stacking interactions within a receptor binding pocket, while the methyl group
occupies a smaller pocket. The triazinone core provides key hydrogen bond donors and
acceptors.

Conclusion

3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is more than a simple heterocyclic compound; it is
a validated and versatile platform for chemical innovation. Its straightforward and high-yielding
synthesis, combined with multiple sites for chemical modification, makes it an attractive starting
point for research programs. The extensive history of biological activity associated with the
1,2,4-triazine scaffold provides a strong rationale for its continued exploration in the
development of new therapeutics and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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